molecular formula C9H10N2O2 B8553475 1-Methyl-4-nitro-2,3-dihydro-1H-indole

1-Methyl-4-nitro-2,3-dihydro-1H-indole

Cat. No. B8553475
M. Wt: 178.19 g/mol
InChI Key: QNZGYHCWSXZVOH-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

A solution of Intermediate 70 (0.50 g) in ethanol (30 ml) was added to 10% palladium on carbon (0.050 g) and the mixture was stirred under an atmosphere of hydrogen for 20 min. The mixture was filtered through ‘hyflo’ filter aid and the solvent removed in vacuo to give the title compound as a brown oil (0.405 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1>C(O)C.[Pd]>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1CCC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through ‘hyflo’
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1CCC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.405 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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